Taurocolato de sodio

Descripción general

Descripción

El taurocolato de sodio es una sal biliar derivada de la conjugación del ácido cólico con la taurina. Se encuentra principalmente en la bilis de los animales carnívoros y desempeña un papel crucial en la digestión y absorción de las grasas. El this compound actúa como un detergente, solubilizando las grasas para su absorción en los intestinos. También se utiliza como colagogo y colerético, promoviendo la descarga de bilis del sistema .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Sodium taurocholate has been extensively studied for its potential to enhance drug solubility and bioavailability. A notable application is its incorporation into self-assembled nanoparticles for drug delivery.

- Case Study: Berberine and Sodium Taurocholate Nanoparticles

- Researchers developed self-assembled nanoparticles combining berberine and sodium taurocholate to improve the solubility and therapeutic efficacy of berberine, which has poor bioavailability due to low solubility and rapid metabolism. The study demonstrated that these nanoparticles significantly enhanced the absorption and distribution of berberine in vivo, leading to improved anti-hyperuricemia effects compared to berberine alone .

| Parameter | Berberine | STC@BBR-SANPs |

|---|---|---|

| Solubility | Low | High |

| Absorption Rate | Low | Enhanced |

| Therapeutic Effect | Moderate | Superior |

Effects on Gastric Mucosa

Sodium taurocholate's impact on gastric mucosa is critical in understanding its safety and efficacy in therapeutic applications.

- Study on Gastric Mucosal Damage

- A study investigated the effects of sodium taurocholate on human gastric mucosa at different pH levels. Results indicated that sodium taurocholate caused significant mucosal damage at both acidic (pH 1.1) and neutral (pH 7.0) conditions, suggesting a potential risk for patients with bile reflux gastritis .

| pH Level | Net Hydrogen Ion Flux (mmol/15 min) | Net Sodium Ion Flux (mmol/15 min) | Mucosal Damage |

|---|---|---|---|

| 1.1 | -1.7 ± 0.4 | 1.8 ± 0.4 | Significant |

| 7.0 | -1.8 ± 0.3 | 1.7 ± 0.2 | Significant |

Toxicity Studies

Understanding the toxicity profile of sodium taurocholate is essential for its safe application in therapeutics.

- Zebrafish Model Study

- Recent research assessed the acute toxicity of sodium taurocholate using zebrafish as a model organism. The study determined that sodium taurocholate exhibited varying toxicity levels, with an LC50 value (lethal concentration for 50% of the population) of approximately 1760 mg/L after 72 hours . Behavioral changes and metabolic alterations were also observed, indicating potential risks associated with high concentrations.

| Concentration (mg/L) | Mortality (%) | Behavioral Changes |

|---|---|---|

| 3000 | High | Significant |

| 1500 | Moderate | Mild |

| 750 | Low | Normal |

| 375 | Very Low | Normal |

Mecanismo De Acción

El taurocolato de sodio ejerce sus efectos actuando como un detergente para solubilizar las grasas, facilitando su absorción en los intestinos. Interactúa con la lipasa activada por sales biliares y los receptores de ácidos biliares, promoviendo la emulsión y la absorción de las grasas dietéticas. Además, el this compound participa en la circulación enterohepática, donde es reabsorbido por el hígado y convertido nuevamente en ácidos biliares .

Compuestos similares:

Glicocolato de sodio: Otra sal biliar derivada de la conjugación del ácido cólico con la glicina.

Deoxicolato de sodio: Una sal biliar derivada del ácido deoxicólico.

Quenodesoxicolato de sodio: Derivado del ácido quenodesoxicólico.

Comparación: El this compound es único debido a su conjugación con la taurina, que imparte propiedades químicas y biológicas específicas. En comparación con el glicocolato de sodio, el this compound tiene un conjugado de aminoácido diferente, lo que lleva a variaciones en su solubilidad e interacción con las membranas biológicas. El deoxicolato de sodio y el quenodesoxicolato de sodio difieren en sus ácidos biliares parentales, lo que da como resultado roles fisiológicos y aplicaciones distintos .

Análisis Bioquímico

Biochemical Properties

Sodium taurocholate is a hepatocyte-specific transmembrane glycoprotein transporter responsible for the majority of sodium-dependent bile acid uptake . It interacts with various enzymes and proteins, playing a critical role in maintaining the enterohepatic circulation of bile salts, a hepatocyte function essential for glucose, lipid, and energy metabolism modulation .

Cellular Effects

The accumulation of Sodium taurocholate during its entero-hepatic cycle causes cytotoxicity in the liver and intestine . It could also alter the intestinal microbiome leading to various diseases . Sodium taurocholate influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sodium taurocholate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Genetic variations in the SLC10A1 gene, which encodes Sodium taurocholate, affect these functions .

Temporal Effects in Laboratory Settings

It is known that Sodium taurocholate plays a crucial role in regulating bile acid levels and influencing the risk of HBV infection .

Metabolic Pathways

Sodium taurocholate is involved in the enterohepatic circulation of bile salts, a hepatocyte function essential for glucose, lipid, and energy metabolism modulation . It interacts with various enzymes and cofactors in this process .

Transport and Distribution

Sodium taurocholate is transported and distributed within cells and tissues through its role as a hepatocyte-specific transmembrane glycoprotein transporter . It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

As a transmembrane protein, Sodium taurocholate is likely to be localized in the cell membrane where it carries out its function of bile acid uptake .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El taurocolato de sodio se puede sintetizar conjugando el ácido cólico con la taurina. La reacción típicamente implica la activación del grupo carboxilo del ácido cólico, seguido de su reacción con la taurina para formar ácido taurocólico. La sal de sodio del ácido taurocólico se obtiene luego neutralizando el ácido con hidróxido de sodio.

Métodos de producción industrial: En entornos industriales, el this compound se produce extrayendo la bilis de los animales, seguida de la purificación y la modificación química para obtener el compuesto deseado. El proceso implica varios pasos, incluida la extracción, la filtración y el tratamiento químico para garantizar la pureza y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El taurocolato de sodio experimenta diversas reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar diferentes ácidos biliares y sus derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos hidroxilo presentes en la molécula.

Sustitución: El grupo sulfonato en el this compound puede participar en reacciones de sustitución, lo que lleva a la formación de diferentes derivados.

Reactivos y condiciones comunes:

Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.

Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.

Reactivos de sustitución: Como los haluros de alquilo o los cloruros de sulfonilo.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido biliar, que pueden tener diferentes propiedades biológicas y químicas .

Comparación Con Compuestos Similares

Sodium glycocholate: Another bile salt derived from the conjugation of cholic acid with glycine.

Sodium deoxycholate: A bile salt derived from deoxycholic acid.

Sodium chenodeoxycholate: Derived from chenodeoxycholic acid.

Comparison: Sodium taurocholate is unique due to its conjugation with taurine, which imparts specific chemical and biological properties. Compared to sodium glycocholate, sodium taurocholate has a different amino acid conjugate, leading to variations in their solubility and interaction with biological membranes. Sodium deoxycholate and sodium chenodeoxycholate differ in their parent bile acids, resulting in distinct physiological roles and applications .

Actividad Biológica

Sodium taurocholate, a bile salt derived from the conjugation of taurine and cholate, plays significant roles in various biological processes, particularly in lipid digestion and absorption. Its biological activity extends to influencing cellular functions, acting as a lytic agent, and serving as a transporter for bile acids. This article reviews the biological activities of sodium taurocholate, supported by research findings, case studies, and data tables.

1. Hemolytic Activity

Sodium taurocholate is recognized for its hemolytic properties , which involve the lysis of red blood cells (erythrocytes). Several studies have documented its effectiveness as a lytic agent:

- Lytic Mechanism : Sodium taurocholate disrupts the integrity of erythrocyte membranes, leading to hemolysis. The degree of hemolysis can vary based on the concentration and source of the taurocholate used (synthetic vs. natural) .

- Case Study : A study indicated that synthetic sodium taurocholate exhibited moderate lytic activity compared to strong lytic activity observed in natural specimens .

Table 1: Hemolytic Activity of Sodium Taurocholate

| Source Type | Hemolytic Activity |

|---|---|

| Synthetic | Moderate |

| Natural | Strong |

2. Impact on Gastric Mucosa

Research has shown that sodium taurocholate can significantly affect the human gastric mucosa:

- Gastric Injury : A study involving healthy subjects revealed that sodium taurocholate at both acidic (pH 1.1) and neutral (pH 7.0) pH levels caused considerable damage to the gastric mucosa. The findings suggest that taurocholate may play a role in conditions like bile reflux gastritis .

- Mechanism of Damage : The ion flux measurements indicated increased hydrogen and sodium ion fluxes, correlating with mucosal erosions .

3. Role in Hepatic Function

Sodium taurocholate is crucial in liver function through its role as a substrate for the sodium/taurocholate cotransporting polypeptide (NTCP):

- Transport Mechanism : NTCP facilitates the uptake of bile acids into hepatocytes, thereby playing a vital role in enterohepatic circulation . Deficiencies in NTCP have been linked to elevated bile acid levels and liver dysfunction.

- Clinical Cases : Patients with NTCP deficiency exhibited symptoms such as cholestatic jaundice and elevated total bile acids, highlighting the importance of sodium taurocholate in maintaining hepatic health .

Table 2: Clinical Findings Related to NTCP Deficiency

| Patient Characteristics | Observations |

|---|---|

| Elevated Total Bile Acids | Up to 1500 µM |

| Symptoms | Mild hypotonia, growth retardation |

| Genetic Findings | Homozygous mutations in SLC10A1 |

4. Viral Infection Mechanism

Recent studies have identified sodium taurocholate cotransporting polypeptide (NTCP) as a functional receptor for hepatitis B and D viruses:

- Viral Entry : NTCP mediates the entry of these viruses into liver cells, indicating that sodium taurocholate plays a role beyond lipid metabolism . Silencing NTCP expression inhibited viral infections, while reintroducing NTCP into non-susceptible cells restored their susceptibility to infection.

5. Applications in Drug Delivery Systems

Sodium taurocholate is also being explored for its potential in drug delivery systems:

- Enhancing Oral Bioavailability : Studies have shown that formulations incorporating sodium taurocholate can enhance the oral absorption of poorly soluble drugs by improving membrane permeability .

- Insulin Delivery Systems : Research indicates that sodium taurocholate can be utilized in insulin delivery systems, enhancing bioavailability and therapeutic efficacy .

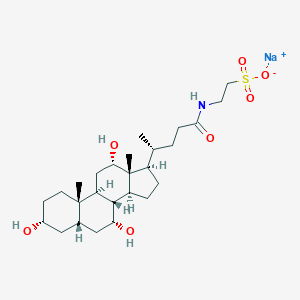

Propiedades

Número CAS |

145-42-6 |

|---|---|

Fórmula molecular |

C26H44NNaO7S |

Peso molecular |

537.7 g/mol |

Nombre IUPAC |

sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16?,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1 |

Clave InChI |

JAJWGJBVLPIOOH-XVEATTITSA-M |

SMILES isomérico |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |

SMILES canónico |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

Key on ui other cas no. |

145-42-6 |

Pictogramas |

Irritant |

Números CAS relacionados |

81-24-3 (Parent) |

Sinónimos |

Cholyltaurine Sodium Taurocholate Taurine Cholate Taurocholate Taurocholate Sodium Taurocholate, Sodium Taurocholic Acid Taurocholic Acid, (5 alpha)-Isomer Taurocholic Acid, (7 beta)-Isomer Taurocholic Acid, Monolithium Salt Taurocholic Acid, Monosodium Salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise mechanism remains unclear, sodium taurocholate injected into the pancreatic duct is thought to cause pancreatitis through several mechanisms:

- Direct injury to acinar cells: Sodium taurocholate can directly damage the pancreatic acinar cells, the cells responsible for producing digestive enzymes. []

- Activation of digestive enzymes: It can prematurely activate digestive enzymes within the pancreas, leading to autodigestion of pancreatic tissue. []

- Induction of oxidative stress: Sodium taurocholate can increase the production of reactive oxygen species, leading to oxidative stress and cellular damage. []

- Inflammatory response: The initial injury triggers a cascade of inflammatory responses, further exacerbating pancreatic damage. [, ]

- Microcirculatory changes: Sodium taurocholate disrupts pancreatic blood flow, leading to ischemia (reduced blood supply) and further tissue damage. [, ]

- Pancreatic edema: Accumulation of fluid within the pancreas. [, , , ]

- Necrosis: Death of pancreatic tissue. [, , , ]

- Hemorrhage: Bleeding within the pancreas. [, , , ]

- Systemic inflammation: Inflammatory mediators released from the pancreas can cause damage to distant organs like the lungs and kidneys. [, , ]

ANone: Molecular Formula: C26H44NNaO7S * Molecular Weight: 537.7 g/mol* Spectroscopic Data:* While the provided papers don't include specific spectroscopic details, sodium taurocholate is commonly characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

ANone: The provided research focuses on the biological effects of sodium taurocholate and doesn't delve into material compatibility or stability in non-biological contexts.

A: Sodium taurocholate, as a bile salt, primarily functions as a biological detergent aiding in fat digestion and absorption. It doesn't possess inherent catalytic properties like enzymes. []

A: While the provided research doesn't directly involve computational modeling of sodium taurocholate, one study mentions the use of SwissDock to predict the binding of a potential antiviral drug to the sodium taurocholate cotransporting polypeptide (NTCP) receptor. [] This suggests that computational tools could be used to study sodium taurocholate interactions.

ANone: The provided research primarily involves using sodium taurocholate in controlled laboratory settings for animal studies. Specific SHE regulations regarding its broader use would need further investigation.

A: The research focuses on sodium taurocholate's local effects within the pancreas after direct injection, not its systemic pharmacokinetics. One study investigated sodium taurocholate transport in isolated perfused rat livers but didn't examine its systemic distribution or elimination. []

A: Sodium taurocholate is not a therapeutic agent; it is used to induce acute pancreatitis in experimental models. Its efficacy in this context is evident from its consistent ability to induce pancreatic injury in various animal models, as demonstrated by numerous studies. [, , , , , , , , , , ]

ANone: Sodium taurocholate's mechanism of action involves inducing direct damage and triggering inflammatory cascades within the pancreas. The concept of "resistance" doesn't apply in this context as it is not a therapeutic agent targeting a specific molecular pathway.

A: Sodium taurocholate is a toxic compound when administered inappropriately. The research highlights its ability to induce severe pancreatic damage in animal models. It should be handled with caution in laboratory settings. [, , , , , , , , , , ]

ANone: The research primarily employs direct intraductal injection of sodium taurocholate into the pancreas to induce pancreatitis. This method bypasses the need for targeted drug delivery.

ANone: While not specifically related to sodium taurocholate, several biomarkers are used to assess pancreatitis severity in experimental models and clinical practice:

- Serum amylase and lipase: Elevated levels are indicative of pancreatic damage. [, , , , , ]

- Inflammatory cytokines: Increased levels of TNF-α, IL-6, IL-1β, and others reflect the inflammatory response. [, , ]

- Histological assessment: Microscopic examination of pancreatic tissue reveals the extent of necrosis, edema, and inflammatory cell infiltration. [, , , , , , , ]

ANone: The research primarily focuses on sodium taurocholate's biological effects. Common analytical methods for characterizing bile acids like sodium taurocholate include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.